2-Chloropyrido[2,3-b]pyrazine
Overview
Description
2-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the chemical formula C7H4ClN3 . It belongs to the pyrazine family and contains both pyrrole and pyrazine rings. This compound has been studied for its biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Synthesis Analysis
Various synthetic routes have been explored for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods allow the creation of diverse pyrrolopyrazine compounds with potential applications in drug discovery.
Molecular Structure Analysis
The molecular formula of 2-Chloropyrido[2,3-b]pyrazine is C7H4ClN3 , with a molecular weight of approximately 165.58 g/mol . The compound consists of a pyrrole ring and a pyrazine ring, forming a nitrogen-containing heterocyclic scaffold .
Scientific Research Applications
Application 1: Electrochemical DNA Sensing
- Summary of Application : Pyrido[2,3-b]pyrazine derivatives have been used in the development of electrochemical DNA sensors . These sensors use DNA as a recognition element to detect specific molecules or analytes in a sample .
- Methods of Application : The sensor is typically made of a conductive material that is coated with a layer of DNA or other biomolecules . When the DNA in the sample encounters the sensor, it can bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses on the results of this application .
Application 2: Nonlinear Optical Properties
- Summary of Application : Pyrido[2,3-b]pyrazine derivatives have been studied for their nonlinear optical (NLO) properties . NLO materials have applications in areas such as optical switching, optical computing, and data storage .
- Methods of Application : Density functional theory (DFT) computations were executed to obtain spectroscopic and electronic properties . Analyses of molecules were accomplished at B3LYP/6-31G (d,p) level .
- Results or Outcomes : Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response . The highest 〈 α 〉, βtot and 〈 γ 〉 values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .
Application 3: Antioxidant Activity
- Summary of Application : Pyrido[2,3-b]pyrazine derivatives have been used for the first time in in vitro antioxidant activity .
- Methods of Application : The antioxidant activity of these compounds was tested in vitro .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses on the results of this application .
Application 4: Antiurease Activity
- Summary of Application : Pyrido[2,3-b]pyrazine derivatives have been used for the first time in antiurease activity .
- Methods of Application : The antiurease activity of these compounds was tested in vitro .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses on the results of this application .
Application 5: High-Performance OLEDs
- Summary of Application : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been used for high-performance OLEDs .
- Methods of Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) was designed and synthesized . Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Results or Outcomes : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules were obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
Application 6: Antibacterial, Antifungal, and Antiviral Activities
- Summary of Application : Pyrrolo[1,2-a]pyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities .
- Methods of Application : The antibacterial, antifungal, and antiviral activities of these compounds were tested in vitro .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses on the results of this application .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloropyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-4-10-7-5(11-6)2-1-3-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDXDOFCABQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618884 | |
Record name | 2-Chloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrido[2,3-b]pyrazine | |
CAS RN |
70838-55-0 | |
Record name | 2-Chloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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